7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride is a heterocyclic compound that features a fused pyrano-pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridazine core. The carboxylic acid group is then introduced through further functionalization steps, often involving oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrano ring, potentially converting it to a dihydropyrano structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).
Major Products
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol
- 3-Chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine
Uniqueness
Compared to these similar compounds, 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-8(12)7-3-5-4-13-2-1-6(5)9-10-7;/h3H,1-2,4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPQZGSYYPYEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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